N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide
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Overview
Description
Preparation Methods
The synthesis of N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide involves multiple steps, starting with the preparation of the benzylcarbamoyl intermediate. This intermediate is then reacted with hexafluoropropan-2-ylamine under controlled conditions to form the final product. The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Scientific Research Applications
N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The hexafluoropropan-2-yl moiety enhances the compound’s stability and binding affinity, making it a potent inhibitor .
Comparison with Similar Compounds
N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide can be compared with other similar compounds, such as:
N-benzyl-2-[(benzylcarbamoyl)amino]-3-methoxypropanamide: This compound has a similar benzylcarbamoyl group but lacks the hexafluoropropan-2-yl moiety, resulting in different chemical properties and applications.
N-[4-(benzylcarbamoyl)phenyl]-2-oxo-2H-chromene-3-carboxamide: This compound contains a benzylcarbamoyl group attached to a chromene ring, offering different biological activities and uses.
Properties
Molecular Formula |
C14H15F6N3O2 |
---|---|
Molecular Weight |
371.28 g/mol |
IUPAC Name |
N-[2-(benzylcarbamoylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide |
InChI |
InChI=1S/C14H15F6N3O2/c1-2-10(24)22-12(13(15,16)17,14(18,19)20)23-11(25)21-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,22,24)(H2,21,23,25) |
InChI Key |
WUAAWPISUJUJET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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